molecular formula C17H16N2 B12784968 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine CAS No. 93330-78-0

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine

Cat. No.: B12784968
CAS No.: 93330-78-0
M. Wt: 248.32 g/mol
InChI Key: CULMYAHAHRYJET-UHFFFAOYSA-N
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Description

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine is an organic compound that features a naphthalene ring substituted with a 2-(2-pyridinyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93330-78-0

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(2-pyridin-2-ylethyl)naphthalen-1-amine

InChI

InChI=1S/C17H16N2/c18-17-14(10-11-15-6-3-4-12-19-15)9-8-13-5-1-2-7-16(13)17/h1-9,12H,10-11,18H2

InChI Key

CULMYAHAHRYJET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)CCC3=CC=CC=N3

Origin of Product

United States

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